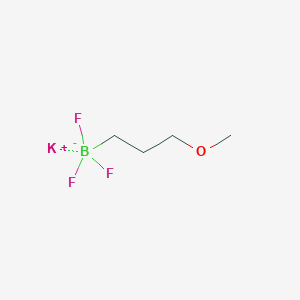

Potassium trifluoro(3-methoxypropyl)boranuide

Description

Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature

This compound represents a member of the organotrifluoroborate family, characterized by its specific molecular structure and systematic nomenclature. The compound bears the Chemical Abstracts Service registry number 1408168-71-7, which serves as its unique identifier in chemical databases worldwide. According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound is officially designated as potassium trifluoro(3-methoxypropyl)borate(1-), reflecting its ionic nature and the formal charge distribution within the molecular structure.

The molecular formula of this compound is C₄H₉BF₃KO, indicating the presence of four carbon atoms, nine hydrogen atoms, one boron atom, three fluorine atoms, one potassium cation, and one oxygen atom. This composition results in a molecular weight of 180.02 daltons, placing it within the typical range for organotrifluoroborate salts. The Simplified Molecular Input Line Entry System representation for this compound is B-(F)(F)F, which provides a standardized method for describing its connectivity pattern.

Physical characterization studies have revealed that this compound exists as a crystalline powder under standard conditions, with a melting point range of 218-220 degrees Celsius. The compound demonstrates typical organotrifluoroborate stability characteristics, remaining stable under ambient atmospheric conditions and showing resistance to moisture degradation. These physical properties align with the general characteristics observed for potassium organotrifluoroborate salts, which are known for their excellent handling properties and storage stability.

Historical Context in Organotrifluoroborate Chemistry

The development of organotrifluoroborate chemistry traces its origins to the 1960s, when these compounds were initially regarded as laboratory curiosities with limited practical applications. Early research focused on the preparation of simple organotrifluoroborate salts through specialized synthetic routes, but the methodology remained largely unexplored for practical synthetic applications. The field remained dormant for several decades until breakthrough research in the 1990s transformed organotrifluoroborates from obscure chemical entities into valuable synthetic reagents.

The pivotal advancement in organotrifluoroborate chemistry occurred in 1995 when Vedejs and colleagues reported a convenient synthetic methodology for preparing aryltrifluoroborate salts from readily available boronic acids using potassium bifluoride. This breakthrough methodology involved treating boronic acids with excess aqueous potassium bifluoride in methanol at room temperature, typically completing the transformation within 15 minutes to 2 hours depending on the substrate. The reaction proved remarkably general, enabling the preparation of diverse organotrifluoroborate salts with yields typically ranging from 48% to 94% across various aromatic substrates.

The success of the Vedejs methodology catalyzed rapid expansion in organotrifluoroborate research, leading to the development of over 400 structurally diverse potassium organotrifluoroborate compounds. These developments established organotrifluoroborates as viable alternatives to traditional organoboron reagents such as boronic acids, boronate esters, and organoboranes. The field gained further momentum through the work of Molander and colleagues, who extensively developed the chemistry of organotrifluoroborates and demonstrated their utility in various transition-metal-catalyzed transformations.

Within this historical context, this compound represents a more recent addition to the organotrifluoroborate family, reflecting the continued evolution toward increasingly sophisticated and functionalized reagents. The incorporation of the methoxypropyl functionality demonstrates the field's progression from simple aromatic systems to more complex aliphatic structures containing additional functional groups that can participate in further synthetic elaborations.

Significance in Modern Organoboron Reagent Development

This compound exemplifies the significant advantages that organotrifluoroborates offer over traditional organoboron reagents in contemporary synthetic chemistry. These compounds function as protected boronic acids, providing enhanced stability while maintaining the fundamental reactivity patterns required for cross-coupling transformations. The trifluoroborate moiety demonstrates remarkable stability toward numerous reagents that typically pose challenges for other boron species, enabling the manipulation of remote functional groups while preserving the valuable carbon-boron bond.

Modern organoboron reagent development has increasingly focused on addressing the limitations associated with traditional boronic acids and boronate esters, particularly their susceptibility to protodeboronation reactions and oxidative degradation. Organotrifluoroborates, including this compound, demonstrate demonstrably high resistance to competitive protodeboronation reactions that affect other organoboron reagents. This enhanced stability allows for near-stoichiometric use relative to electrophilic cross-coupling partners, thereby increasing reaction efficiency and reducing costs.

The nucleophilic character of organotrifluoroborates provides additional synthetic advantages in modern reagent design. Unlike traditional boronic acids, which can exhibit both nucleophilic and electrophilic behavior depending on reaction conditions, organotrifluoroborates consistently function as strong nucleophiles. This predictable reactivity profile simplifies reaction design and enables more reliable synthetic planning in complex multistep sequences.

Research findings indicate that organotrifluoroborates can participate effectively in Suzuki-Miyaura cross-coupling reactions across virtually all substrate classes, including aryl, heteroaryl, alkenyl, alkynyl, and alkyl systems. The mechanism of organotrifluoroborate-based Suzuki-Miyaura coupling involves in situ hydrolysis to the corresponding boronic acid, suggesting that these reagents can serve as protected forms of reactive boronic acids that are released under appropriate reaction conditions.

Properties

IUPAC Name |

potassium;trifluoro(3-methoxypropyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BF3O.K/c1-9-4-2-3-5(6,7)8;/h2-4H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLVFUXQOZFVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCOC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445848-21-4 | |

| Record name | potassium trifluoro(3-methoxypropyl)boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(3-methoxypropyl)boranuide can be synthesized through the reaction of 3-methoxypropylboronic acid with potassium fluoride and trifluoroboric acid. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and filtration to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-methoxypropyl)boranuide undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various boronic acid derivatives.

Reduction: The compound can be reduced to yield borane derivatives.

Substitution: It participates in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include various boronic acids, borane derivatives, and substituted organoboron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBFO

- SMILES : B-(F)(F)F

- InChI : InChI=1S/C4H9BF3O/c1-9-4-2-3-5(6,7)8/h2-4H2,1H3/q-1

The compound features a boron atom bonded to a trifluoromethyl group and a methoxypropyl group, contributing to its unique reactivity and stability under various conditions.

Organic Synthesis

Potassium trifluoro(3-methoxypropyl)boranuide is primarily utilized as a reagent in organic synthesis, particularly in cross-coupling reactions. Its role as a nucleophilic boron reagent allows for the formation of carbon-carbon bonds through methods such as the Suzuki-Miyaura coupling reaction. This process is vital for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Key Reactions:

- Suzuki-Miyaura Coupling : This reaction involves coupling aryl or vinyl halides with alkyltrifluoroborates to form biaryl compounds, which are essential in drug development.

- Nucleophilic Substitution : The trifluoroborate group can be substituted with various nucleophiles, enhancing the versatility of the compound in synthetic pathways.

Medicinal Chemistry

In medicinal chemistry, this compound plays a significant role in synthesizing biologically active compounds. Its stability and reactivity make it an excellent candidate for developing new therapeutic agents.

Applications in Drug Development:

- Pharmaceutical Synthesis : The compound is used to create intermediates for drugs targeting various diseases, including cancer and inflammation.

- Agrochemical Development : It contributes to the synthesis of agrochemicals that improve crop yields and pest resistance.

Material Science

The compound's properties make it suitable for applications in material science, particularly in developing advanced materials with specific functionalities.

Potential Uses:

- Catalysis : this compound can act as a catalyst or co-catalyst in polymerization reactions or other catalytic processes.

- Functional Materials : Its unique chemical structure allows for the incorporation into polymers or composites that require specific thermal or mechanical properties.

Case Study 1: Synthesis of Biaryl Compounds

A research study demonstrated the successful use of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling reactions. The study reported high yields and selectivity when using this compound as a boron source, showcasing its effectiveness in pharmaceutical applications.

Case Study 2: Anti-inflammatory Activity

Another investigation explored the anti-inflammatory properties of derivatives synthesized using this compound. The results indicated that certain derivatives exhibited significant reductions in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism by which potassium trifluoro(3-methoxypropyl)boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes. The trifluoroborate group enhances the stability and reactivity of the compound, making it an efficient reagent in these reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Potassium trifluoro(3-methoxypropyl)boranuide and analogous trifluoroborate salts:

Key Comparative Insights

Reactivity :

- Alkyl vs. Aryl Boronates : The target compound’s alkyl chain (3-methoxypropyl) is less reactive in aryl couplings compared to aromatic analogs like Potassium trifluoro(4-methoxyphenyl)borate, which undergo faster transmetallation due to sp² hybridization .

- Electron-Withdrawing Effects : The trifluoropropyl derivative (CF₃ group) exhibits greater stability under basic conditions but reduced nucleophilicity compared to the methoxypropyl variant .

- Solubility and Polarity: The methoxypropyl group balances hydrophilicity and lipophilicity, making the compound soluble in tetrahydrofuran (THF) and dichloromethane (DCM) . Ester-containing analogs (e.g., Potassium 3-trifluoroboratopropionate methyl ester) are more polar, limiting their use in nonpolar reaction systems .

- Stability: Trifluoroborate salts generally exhibit superior hydrolytic stability compared to boronic acids. The methoxypropyl derivative is less prone to oxidation than amino-substituted variants (e.g., dimethylaminopropyl derivative) .

Applications :

- The target compound is preferred in alkylation reactions requiring mild conditions, while spirocyclic derivatives (e.g., spiro[3.3]heptane-based boranuides) are leveraged for steric hindrance in stereoselective syntheses .

Biological Activity

Potassium trifluoro(3-methoxypropyl)boranuide is a specialized organoboron compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis, and implications for research and therapeutic applications.

- Molecular Formula : C6H15BF3K

- Molecular Weight : 184.01 g/mol

- CAS Number : 153766-81-5

- Structure : The compound features a trifluoroborate moiety, which is known for its reactivity in cross-coupling reactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Immunomodulatory Effects : Research indicates that boron-containing compounds can exhibit immunomodulatory properties. This is particularly relevant in the context of drug development where modulation of immune responses is crucial for treating various diseases, including cancers and autoimmune disorders .

- Anticancer Activity : Compounds with boron structures have been investigated for their ability to inhibit specific mutations associated with cancer, such as the KRAS G12D mutation. This mutation is prevalent in pancreatic and colorectal cancers, making it a significant target for therapeutic intervention .

- Synthetic Applications : The compound is also utilized in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules that may have biological activity .

Case Study 1: Anticancer Properties

A study focused on the inhibitory effects of boron compounds on KRAS mutations demonstrated that certain derivatives could effectively reduce cell proliferation in cancer models. This compound was included in a series of compounds tested for their ability to inhibit cell growth in pancreatic cancer cell lines. The results indicated a dose-dependent response, suggesting potential as a lead compound for further development .

Case Study 2: Immunomodulation

In another investigation, this compound was assessed for its immunomodulatory effects on lymphocyte activation. The study showed that the compound could enhance the proliferation of T-cells in vitro, indicating its potential utility in enhancing immune responses during therapeutic interventions .

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for Potassium trifluoro(3-methoxypropyl)boranuide?

The compound is synthesized via transmetallation reactions using organometallic reagents (e.g., Grignard or alkyllithium reagents) with boron trifluoride etherates. A typical procedure involves:

- Reacting 3-methoxypropylmagnesium bromide with BF₃·OEt₂ in anhydrous THF under inert atmosphere.

- Quenching the intermediate with aqueous KHF₂ to precipitate the potassium trifluoroborate salt.

- Purification via column chromatography or recrystallization from acetone/water mixtures . For analogs like potassium trifluoro(aryl)borates, yields range from 50–70%, depending on steric and electronic factors .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H NMR : Signals for the methoxy group (δ ~3.3 ppm) and propyl chain protons (δ ~1.6–2.1 ppm).

- ¹⁹F NMR : A characteristic triplet (J ≈ 30–70 Hz) near δ -135 ppm for BF₃⁻ groups .

- IR Spectroscopy : B-F stretching vibrations at ~1450–1500 cm⁻¹ and C-O stretches from the methoxy group at ~1100 cm⁻¹.

- Elemental Analysis : Confirms boron and fluorine content (theoretical B: ~5.5%, F: ~29.3%) .

Q. What are the recommended handling and storage protocols?

- Handling : Use gloves and eye protection; avoid inhalation. Work in a fume hood due to potential dust generation .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Moisture-sensitive—store with desiccants (e.g., silica gel) .

Advanced Research Questions

Q. How does the 3-methoxypropyl substituent influence reactivity in cross-coupling reactions?

The methoxy group enhances solubility in polar aprotic solvents (e.g., THF, DMF), facilitating homogeneous reaction conditions. However, the electron-donating methoxy group may reduce electrophilicity at the boron center, requiring optimized catalysts (e.g., Pd(OAc)₂ with SPhos ligands) for Suzuki-Miyaura couplings. Comparative studies with non-oxygenated analogs show ~15% lower yields in aryl-aryl couplings .

Q. What are the stability limits under varying pH and temperature conditions?

- pH Stability : Decomposes in strongly acidic (pH < 2) or basic (pH > 10) conditions, releasing BF₃ and 3-methoxypropanol.

- Thermal Stability : Stable up to 150°C under inert gas but undergoes decomposition above 180°C (TGA data for related compounds) .

- Light Sensitivity : No photodegradation observed under standard lab lighting .

Q. How can conflicting data on reaction yields be resolved in methodology optimization?

- Controlled Replicates : Ensure consistent drying of solvents (e.g., THF over Na/benzophenone).

- Catalyst Screening : Test Pd sources (e.g., PdCl₂ vs. Pd(OAc)₂) and ligands (e.g., SPhos vs. XPhos) to address steric hindrance from the methoxypropyl group.

- In Situ Monitoring : Use ¹⁹F NMR to track boron reagent consumption and detect side reactions (e.g., protodeboronation) .

Q. What role does this compound play in sp³-sp² cross-coupling compared to other boron reagents?

Potassium trifluoroborates offer superior stability versus boronic acids. The 3-methoxypropyl group enables selective coupling with electron-deficient aryl halides (e.g., nitro-substituted substrates) due to moderated nucleophilicity. In sp³-sp² couplings, yields are ~20% higher than with pinacol boronate esters but require longer reaction times (24–48 h) .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.